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Compound of Interest

Compound Name: Diazoxide choline

Cat. No.: B8422379

An in-depth comparison of clinical trial outcomes for Diazoxide Choline Controlled-Release
(DCCR) tablets in the treatment of Prader-Willi Syndrome (PWS), a rare and complex genetic
disorder characterized by hyperphagia, an insatiable hunger. This guide is intended for
researchers, scientists, and drug development professionals, providing a comprehensive
overview of the available clinical data, experimental protocols, and the underlying mechanism
of action of this investigational therapy.

Executive Summary

Diazoxide choline, a novel controlled-release formulation of diazoxide, has been the subject
of extensive clinical investigation for its potential to address the hallmark symptom of PWS—
hyperphagia. Clinical trials, including a pivotal Phase 3 study (DESTINY PWS, C601) and its
open-label extension (C602), have explored the efficacy and safety of DCCR in patients with
PWS. While the Phase 3 trial did not meet its primary endpoint for the overall population,
statistically significant improvements in hyperphagia were observed in a prespecified subgroup
of patients with severe hyperphagia.[1][2][3] Furthermore, significant positive changes were
noted in key secondary endpoints, including reductions in body fat mass and improvements in
the Clinical Global Impression of Improvement (CGI-1) score. Long-term data from the open-
label extension study suggest sustained and clinically meaningful reductions in hyperphagia
and improvements in other disease-related aspects.[4]

Mechanism of Action
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Diazoxide choline acts as a potent activator of ATP-sensitive potassium (KATP) channels.[5]
[6] In the context of PWS, its therapeutic effect is believed to stem from its ability to cross the
blood-brain barrier and modulate neuronal activity in the hypothalamus, a key region for
appetite regulation.[7] By activating KATP channels in neuropeptide Y (NPY) and agouti-related
protein (AgRP) neurons, DCCR is thought to reduce the secretion of these potent appetite-
stimulating neuropeptides, thereby mitigating hyperphagia.[7][8]
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Mechanism of Action of Diazoxide Choline in PWS.

Cross-Study Comparison of Clinical Trial Outcomes

The following tables summarize the key quantitative data from the major clinical trials of
Diazoxide choline in PWS.

Table 1: Phase 3 Clinical Trial (DESTINY PWS - C601) -
Primary and Key Secondary Endpoints
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Outcome o
DCCR Group Placebo Group p-value Citation
Measure

Primary
Endpoint:
Change in
Hyperphagia
(HQ-CT Score)

Overall
) -5.94 -4.27 0.1983 3171191
Population

Subgroup with
Severe

) -9.67 -4.26 0.012 [31[71[9]
Hyperphagia

(HQ-CT > 22)

Key Secondary
Endpoints

Clinical Global
Impression of

- - 0.029 [7119]
Improvement

(CGI-I)

Reduction in
Body Fat Mass -0.80 +0.25 0.023 [7]

(kg)

HQ-CT: Hyperphagia Questionnaire for Clinical Trials. A decrease in score indicates
improvement. CGlI-I: Clinical Global Impression of Improvement. Assessed by the investigator.

Table 2: Open-Label Extension Study (C602) - Long-Term
Hyperphagia Improvement
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) . Mean Change from o
Timepoint o Citation
Baseline in HQ-CT Score

3 Months (Placebo crossover Similar to DCCR group at 3

3
from C601) months in C601 3l

6 Months (DCCR subjects from

-11.7 (-48% reduction)
C601)

Sustained and clinically
Up to 3 Years ] ] [4]
meaningful improvements

ble 3: PI , Clinical Trial - i :

Outcome Measure Result p-value Citation
Reduction in

Hyperphagia (after 10  Statistically significant ~ 0.006 [10]
weeks)

57.1% reduction in

Reduction in ) ) )
) ) subjects displaying 0.01 [10]
Aggressive Behaviors )
aggression
Reduction in Fat Mass  -1.58 kg 0.02 [10]
Increase in Lean Body
+2.26 kg 0.003 [10]

Mass

Experimental Protocols

A standardized approach was generally followed for the pivotal clinical trials of DCCR in PWS.

DESTINY PWS (C601) - Phase 3 Trial

o Study Design: A 13-week, randomized, double-blind, placebo-controlled study.[9][11]

o Patient Population: 127 participants with genetically confirmed PWS, aged 4 years and older.
[319][11]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://firstwordpharma.com/story/5034429
https://abstracts.eurospe.org/hrp/0098/hrp0098fc11.4
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0221615
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0221615
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0221615
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0221615
https://pubmed.ncbi.nlm.nih.gov/36639249/
https://academic.oup.com/jcem/article/108/7/1676/6987298
https://firstwordpharma.com/story/5034429
https://pubmed.ncbi.nlm.nih.gov/36639249/
https://academic.oup.com/jcem/article/108/7/1676/6987298
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8422379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

¢ Intervention: Once-daily oral administration of Diazoxide Choline Controlled-Release
(DCCR) tablets or placebo.[3][12]

+ Primary Outcome Measure: Change from baseline in the total score of the Hyperphagia
Questionnaire for Clinical Trials (HQ-CT).[3][11]

o Key Secondary Outcome Measures: Clinical Global Impression of Improvement (CGl-I) as
assessed by the investigator, and change in body fat mass measured by DXA scan.[11]
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Workflow of the DESTINY PWS (C601) Phase 3 Trial.

C602 - Open-Label Extension Study

« Study Design: An open-label, safety extension study for patients who completed the C601
trial.

« Patient Population: 115 subjects who completed the C601 study.

¢ Intervention: All participants received DCCR treatment.[2]
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e Objective: To evaluate the long-term safety and efficacy of DCCR.

Safety and Tolerability

Across the clinical trials, DCCR was generally well-tolerated.[9][11] The most common
treatment-emergent adverse events were mild to moderate in severity.[10] In the Phase 3 trial,
83.3% of participants in the DCCR group experienced a treatment-emergent adverse event
compared to 73.8% in the placebo group; this difference was not statistically significant.[9][11]

Conclusion

The clinical trial program for Diazoxide choline in Prader-Willi Syndrome has provided
valuable insights into its potential as a therapeutic agent for managing hyperphagia and other
challenging aspects of the disorder. While the primary endpoint was not met in the overall
population of the pivotal Phase 3 study, the significant improvements observed in patients with
severe hyperphagia and in key secondary endpoints are promising.[3][7][9] Furthermore, the
long-term data from the open-label extension study suggest durable and clinically meaningful
benefits.[4] These findings underscore the importance of further investigation and highlight the
potential of DCCR to address a significant unmet medical need in the PWS community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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